molecular formula C6H14N2 B150883 (1S,2S)-(+)-1,2-Diaminocyclohexane CAS No. 21436-03-3

(1S,2S)-(+)-1,2-Diaminocyclohexane

Cat. No.: B150883
CAS No.: 21436-03-3
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-(+)-1,2-Diaminocyclohexane is a chiral diamine with the molecular formula C6H14N2. It is an important compound in organic chemistry, particularly in the synthesis of chiral ligands and catalysts. The compound exists as a pair of enantiomers, with the (1S,2S) form being the most commonly used due to its specific stereochemistry.

Scientific Research Applications

(1S,2S)-(+)-1,2-Diaminocyclohexane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis. The compound’s ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is used in the development of drugs, particularly those targeting specific chiral centers in biological systems.

    Industry: It is employed in the production of polymers, resins, and other materials that require precise stereochemical control.

Safety and Hazards

“(1S,2S)-(+)-1,2-Diaminocyclohexane” is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-(+)-1,2-Diaminocyclohexane typically involves the catalytic hydrogenation of 1,2-dicyanocyclohexane. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The reaction conditions are crucial to ensure the selective formation of the (1S,2S) enantiomer.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production. The purity and enantiomeric excess of the product are critical parameters that are closely monitored during the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-(+)-1,2-Diaminocyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form cyclohexane derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or platinum.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include substituted cyclohexane derivatives, imines, and nitriles, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    (1R,2R)-(-)-1,2-Diaminocyclohexane: The enantiomer of (1S,2S)-(+)-1,2-Diaminocyclohexane, with similar chemical properties but different stereochemistry.

    1,2-Diaminoethane: A simpler diamine with two amino groups attached to an ethane backbone.

    1,2-Diaminopropane: Another diamine with a propane backbone, differing in the length and flexibility of the carbon chain.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which makes it particularly valuable in asymmetric synthesis and catalysis. Its ability to induce chirality and form enantiomerically pure products sets it apart from other diamines.

Properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJXIUAHEKJCMH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid with an odor like amines; [Alfa Aesar MSDS]
Record name (1S,2S)-(+)-1,2-Diaminocyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19104
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

21436-03-3
Record name (+)-trans-1,2-Diaminocyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21436-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diaminocyclohexane, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIAMINOCYCLOHEXANE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V3LYG9F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hematite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
98.05%

Synthesis routes and methods II

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-1,2-Diaminocyclohexane
Reactant of Route 2
Reactant of Route 2
(1S,2S)-(+)-1,2-Diaminocyclohexane
Reactant of Route 3
(1S,2S)-(+)-1,2-Diaminocyclohexane
Reactant of Route 4
(1S,2S)-(+)-1,2-Diaminocyclohexane
Reactant of Route 5
(1S,2S)-(+)-1,2-Diaminocyclohexane
Reactant of Route 6
(1S,2S)-(+)-1,2-Diaminocyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.